2-(1H-Imidazol-1-yl)isonicotinic acid
Overview
Description
The compound “2-(1H-Imidazol-1-yl)isonicotinic acid” is a chemical compound with the molecular formula C9H7N3O2 . It is used for proteomics research . The compound is a zwitterion, in which the deprotonated negatively charged carboxylate end shows almost identical C-O bond distances due to resonance .
Molecular Structure Analysis
The molecular structure of “this compound” involves intermolecular O-H⋯O and N-H⋯O hydrogen bonds, which define a tightly bound three-dimensional structure . The molecules are involved in intermolecular O-H⋯O and N-H⋯O hydrogen bonds, which define a tightly bound three-dimensional structure .Scientific Research Applications
Imidazole Derivatives in Antimicrobial and Antifungal Applications
Imidazole derivatives, including 2-(1H-Imidazol-1-yl)isonicotinic acid, are recognized for their significant role in antimicrobial and antifungal treatments. These compounds are used as raw materials in the pharmaceutical industry for the production of various drugs, such as ketoconazole and clotrimazole, which are known for their anti-fungal properties. Additionally, imidazole serves as an intermediary in the synthesis of certain pesticides and insecticides. The versatility of imidazole derivatives makes them a focal point for research, aiming to synthesize new compounds that can effectively inhibit the growth of microbial resistance, offering a promising direction for future antimicrobial solutions Imidazole Derivatives as Potential Therapeutic Agents.
Imidazole Scaffolds in Medicinal Chemistry
The imidazole scaffold is a notable structure in medicinal chemistry, providing a range of bioactive molecules. This framework has been the foundation for various therapeutic applications in medicine, including the development of kinase inhibitors like ponatinib. The imidazole scaffold's structural features and its structure-activity relationships (SAR) have been a subject of extensive research, offering insights into the design of novel compounds with improved pharmacokinetic profiles and efficacy Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
Antioxidant Capacity and Activity Assays
Imidazole derivatives have also been implicated in the study of antioxidant capacity and activity. The ABTS/potassium persulfate decolorization assay, for instance, has been used to evaluate the antioxidant capacity of various compounds. The review of literature suggests that the interaction between certain antioxidants and ABTS•+ radicals forms coupling adducts, which play a role in the total antioxidant capacity. However, the specificity and extent of these reactions, as well as their contribution to the total antioxidant capacity, necessitate further research ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways.
Safety and Hazards
The safety data sheet for a similar compound, “(1H-Imidazol-1-yl)benzoic acid”, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include 2-(1h-imidazol-1-yl)isonicotinic acid, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may interact with a variety of targets, depending on the specific biological context.
Mode of Action
For instance, some imidazole derivatives have been reported to block signal reception at the level of certain receptors, leading to a reduced transcription of specific genes . The specific interactions of this compound with its targets would depend on the nature of the targets and the biological context.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that the compound may affect multiple biochemical pathways. The exact pathways and their downstream effects would depend on the specific targets of the compound and the biological context.
Pharmacokinetics
Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents This suggests that this compound may have good bioavailability
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels. The specific effects would depend on the compound’s targets and mode of action.
Biochemical Analysis
Biochemical Properties
For instance, imidazoles are known to be involved in the synthesis of substituted imidazoles, which are key components in many functional molecules .
Cellular Effects
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
Imidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that imidazoles can be synthesized through various methods, and the bonds formed during the formation of the imidazole are key to its function .
Dosage Effects in Animal Models
It is known that imidazole derivatives exhibit a wide range of biological activities, which could potentially vary with dosage .
Metabolic Pathways
Imidazoles are known to interact with various enzymes and cofactors, which could potentially involve them in various metabolic pathways .
Transport and Distribution
Given the broad range of biological activities of imidazole derivatives, it is likely that they interact with various transporters or binding proteins .
Subcellular Localization
Given the broad range of biological activities of imidazole derivatives, it is likely that they are directed to specific compartments or organelles within the cell .
Properties
IUPAC Name |
2-imidazol-1-ylpyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-1-2-11-8(5-7)12-4-3-10-6-12/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLXZHOMEIHQBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650360 | |
Record name | 2-(1H-Imidazol-1-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-28-8 | |
Record name | 2-(1H-Imidazol-1-yl)-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Imidazol-1-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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